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For Immediate Release

This technical guide provides an in-depth analysis of the early-phase clinical trial results for

CBP-1018, a first-in-class bi-specific ligand-drug conjugate (Bi-XDC). The intended audience

for this document includes researchers, scientists, and professionals in the field of drug

development.

Core Mechanism of Action
CBP-1018 is a novel therapeutic agent developed on Coherent Biopharma's Bi-XDC

technology platform.[1][2] It is designed to target two distinct cell surface proteins that are

overexpressed in various solid tumors: Prostate-Specific Membrane Antigen (PSMA) and

Folate Receptor alpha (FRα).[3][4] The core structure of CBP-1018 consists of a bi-specific

ligand system for dual targeting, an enzyme-cleavable trifunctional linker, and a potent

cytotoxic payload, monomethyl auristatin E (MMAE).[3][4][5] This design facilitates highly

specific and efficient delivery of the cytotoxic agent to tumor cells.[5] Preclinical studies have

demonstrated significant anti-tumor activity in a range of patient-derived xenograft (PDX) and

cell-derived xenograft (CDX) models, including lung, ovarian, prostate, breast, and pancreatic

cancers, with tumor growth inhibition (TGI) reaching up to 96%.[5][6]
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Figure 1: Proposed Mechanism of Action of CBP-1018.

Clinical Development Program: Phase I/II Study
(NCT04928612)
A multi-center, open-label, Phase I/II clinical trial (NCT04928612) was initiated to evaluate the

safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of CBP-1018 in patients with

advanced solid tumors.[1][4][7] The study was designed with a dose-escalation phase (Part A)

followed by a dose-expansion phase (Part B).[7]

Experimental Protocol: Clinical Trial Workflow
The clinical trial followed a structured workflow to ensure patient safety and to systematically

evaluate the therapeutic potential of CBP-1018.
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Figure 2: Workflow of the Phase I/II Clinical Trial for CBP-1018.
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Summary of Early-Phase Clinical Trial Results
The following tables summarize the key safety and efficacy data from the early-phase clinical

evaluation of CBP-1018 in patients with heavily pre-treated advanced solid tumors, with a

focus on metastatic castration-resistant prostate cancer (mCRPC).

Table 1: Patient Demographics and Baseline
Characteristics (mCRPC)

Characteristic Value

Median Age (range) 67.5 years (57-78)

Median Prior Systematic Antitumor Drugs 9

Prior Chemotherapy 72.9%

Median Prior New Hormonal Agents 4

ECOG Performance Status 1 or 2 89.8%

Baseline Median PSA (range) 82.2 ng/mL (0.006-2995)

Data as of December 31, 2023, for 57 mCRPC patients.[5]

Table 2: Safety Profile - Treatment-Related Adverse
Events (TRAEs)
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Adverse Event Category Incidence Details

Grade ≥3 TRAEs

Neutrophil Decrease 29.5%

Most common ≥G3 TRAE,

transient and manageable.[5]

[8]

White Blood Cell Decrease 19.7%
Hematologic toxicities were

primary ≥G3 TRAEs.[5][8]

Lymphocyte Decrease 11.5%
Consistent with known safety

profile.[5][8]

Dose Limiting Toxicities (DLTs) 0%
No DLTs observed up to 0.16

mg/kg.[1][5]

TRAEs Leading to Dose

Reduction
8.3% Data from 120 patients.[8]

TRAEs Leading to

Discontinuation
4.2% Data from 120 patients.[8]

Data as of August 31, 2024, for the dose reduction/discontinuation rates, and December 31,

2023, for specific Grade ≥3 TRAEs.[5][8]

Table 3: Preliminary Efficacy in mCRPC Patients
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Efficacy Endpoint Dose Level Value

Objective Response Rate

(ORR)
≥0.14 mg/kg 20%

0.14 mg/kg or higher
42.9% (3 PR, 4 SD in 7

evaluable pts)

Disease Control Rate (DCR) ≥0.14 mg/kg 88.0%

0.14 mg/kg or higher 100% (in 7 evaluable pts)

Radiographic Progression-

Free Survival (rPFS)
0.14 mg/kg Median not yet reached

0.14 mg/kg 7-month rPFS rate: ~70%

0.14 mg/kg 12-month rPFS rate: ~60%

Overall (28 evaluable pts)
Median 9.2 months (95% CI,

5.0-NA)

PSA Reduction 0.10 mg/kg
>50% in one patient, >90% in

another

Target Lesion Reduction ≥0.14 mg/kg Observed in 60% of patients

0.14 mg/kg
41% reduction in one patient

achieving PR

Efficacy data is from multiple data cuts, with the latest being August 31, 2024.[1][5][8]

Table 4: Pharmacokinetic (PK) Profile
PK Parameter Observation

CBP-1018 Half-life (t½) 0.54 to 1.15 hours

CBP-1018 Cmax and AUC0-t Increased with dose

Free MMAE Cmax and AUC0-t Increased with dose

Accumulation Not observed for CBP-1018 or free MMAE
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Data as of December 31, 2023.[5]

Conclusion
The early-phase clinical trial data for CBP-1018 indicate a manageable safety profile and

promising preliminary efficacy in a heavily pre-treated population of patients with advanced

solid tumors, particularly mCRPC.[5][8] The observed anti-tumor activity, including objective

responses and durable disease control, supports further clinical development of CBP-1018 as

a potential new therapeutic option.[8] The maximum tolerated dose (MTD) was not reached in

the dose-escalation phase, and the recommended Phase 2 dose (RP2D) of 0.14 mg/kg is

being further evaluated in the dose-expansion cohorts.[5][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Coherent Biopharma completed phase I clinical trial of CBP-1018, the world’s first dual-
ligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]

2. The world’s first PSMA-targeted bispecific drug conjugate CBP-1018 makes a fantastic
appearance at the 2023 ESMO – CBP [coherentbio.com]

3. Clinical Trials – CBP [coherentbio.com]

4. ASCO – American Society of Clinical Oncology [asco.org]

5. ascopubs.org [ascopubs.org]

6. coherentbio.com [coherentbio.com]

7. ClinicalTrials.gov [clinicaltrials.gov]

8. ascopubs.org [ascopubs.org]

To cite this document: BenchChem. [Early-Phase Clinical Trial Analysis of CBP-1018: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15605191#early-phase-clinical-trial-results-for-cbp-
1018]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.5047
https://www.benchchem.com/product/b15605191?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.5047
https://ascopubs.org/doi/10.1200/JCO.2025.43.5_suppl.161
https://www.benchchem.com/product/b15605191?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2025.43.5_suppl.161
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.5047
https://ascopubs.org/doi/10.1200/JCO.2025.43.5_suppl.161
https://www.benchchem.com/product/b15605191?utm_src=pdf-custom-synthesis
https://www.coherentbio.com/news/coherent-biopharma-completed-phase-i-clinical-trial-of-cbp-1018-the-worlds-first-dual-ligand-conjugate-drug-targeting-psma-and-fr%CE%B1-in-china/
https://www.coherentbio.com/news/coherent-biopharma-completed-phase-i-clinical-trial-of-cbp-1018-the-worlds-first-dual-ligand-conjugate-drug-targeting-psma-and-fr%CE%B1-in-china/
https://www.coherentbio.com/news/the-worlds-first-psma-targeted-bispecific-drug-conjugate-cbp-1018-makes-a-fantastic-appearance-at-the-2023-esmo/
https://www.coherentbio.com/news/the-worlds-first-psma-targeted-bispecific-drug-conjugate-cbp-1018-makes-a-fantastic-appearance-at-the-2023-esmo/
https://www.coherentbio.com/clinical-trials/
https://www.asco.org/abstracts-presentations/ABSTRACT378351
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.5047
https://www.coherentbio.com/wp-content/uploads/2024/04/CBP-1018_ESMO-2023-poster.pdf
https://www.clinicaltrials.gov/study/NCT04928612
https://ascopubs.org/doi/10.1200/JCO.2025.43.5_suppl.161
https://www.benchchem.com/product/b15605191#early-phase-clinical-trial-results-for-cbp-1018
https://www.benchchem.com/product/b15605191#early-phase-clinical-trial-results-for-cbp-1018
https://www.benchchem.com/product/b15605191#early-phase-clinical-trial-results-for-cbp-1018
https://www.benchchem.com/product/b15605191#early-phase-clinical-trial-results-for-cbp-1018
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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